(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine
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Overview
Description
(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a thiazole ring substituted with benzylidene and dimethoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Substitution Reactions: The thiazole ring is then functionalized with benzylidene and dimethoxyphenyl groups through nucleophilic substitution reactions.
Imine Formation: The final step involves the condensation of the thiazole derivative with aniline to form the imine linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its antimicrobial and anticancer properties.
- Potential use as a pharmacophore in drug design.
Industry:
- May be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is likely due to its ability to interact with various molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Benzylidene Derivatives: Compounds such as benzylideneacetone.
Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxybenzaldehyde.
Uniqueness:
- The combination of the thiazole ring with benzylidene and dimethoxyphenyl groups is unique and may confer distinct biological activities.
- The imine linkage adds another layer of complexity, potentially affecting the compound’s reactivity and interaction with biological targets.
This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields
Biological Activity
The compound (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole and its derivatives are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing findings from various studies.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. The compound has been evaluated against various microbial strains, including Staphylococcus aureus, E. coli, and Candida albicans. Studies indicate that compounds with similar thiazole structures exhibit significant antibacterial and antifungal activities.
- Antibacterial Activity : Compounds related to thiazole have shown effectiveness against common pathogens. For instance, in a study assessing antibacterial potency, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against E. coli and S. aureus .
- Antifungal Activity : The compound's antifungal efficacy was evaluated using the agar well diffusion method, showing promising results against C. albicans. The MIC values were reported to be comparable to standard antifungal agents .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that thiazole compounds can disrupt the cell cycle and promote programmed cell death in cancer lines such as HEPG2 and MCF-7 .
- Case Study : In a specific case involving a thiazole derivative similar to the compound of interest, significant reductions in tumor size were observed in animal models following treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:
- Substituents on the Thiazole Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity. For instance, methoxy groups on the phenyl ring have been shown to improve antimicrobial potency .
- Hydrophobicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability, which is critical for both antimicrobial and anticancer activities .
Research Findings Summary
Properties
IUPAC Name |
(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIUIPMEKCWHI-ABFOUXCDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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